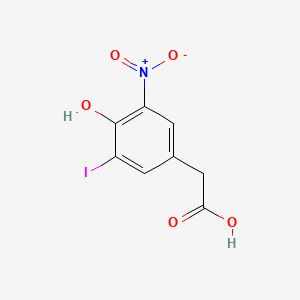

(4-Hydroxy-3-iodo-5-nitrophenyl)acetic acid

Description

(4-Hydroxy-3-iodo-5-nitrophenyl)acetic acid (CAS RN 2646-51-7) is a nitroaromatic compound with the molecular formula C₈H₆INO₅ and an average molecular mass of 323.042 g/mol . It features a phenylacetic acid backbone substituted with hydroxyl (-OH), nitro (-NO₂), and iodine (-I) groups at the 4-, 5-, and 3-positions, respectively. The compound is also known by its abbreviation NIP in immunological contexts, where it has been employed as a synthetic hapten to study antibody-antigen interactions . Its distinct electronic and steric properties, conferred by the iodine atom and nitro group, make it a valuable tool in biochemical research.

Properties

IUPAC Name |

2-(4-hydroxy-3-iodo-5-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INO5/c9-5-1-4(3-7(11)12)2-6(8(5)13)10(14)15/h1-2,13H,3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPWFDZXSCIFGNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)I)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70181057 | |

| Record name | Nitrohydroxyiodophenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2646-51-7 | |

| Record name | 4-Hydroxy-3-iodo-5-nitrobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2646-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrohydroxyiodophenylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002646517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrohydroxyiodophenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Mode of Action

The mode of action of (4-Hydroxy-3-iodo-5-nitrophenyl)acetic acid is currently unknown due to the lack of specific studies on this compound.

Biochemical Pathways

It is known that the compound is a derivative of nitrophenols, which are known to interact with various biochemical pathways.

Biological Activity

(4-Hydroxy-3-iodo-5-nitrophenyl)acetic acid, commonly referred to as NIP (from its full name, 4-hydroxy-3-iodo-5-nitrophenylacetate), is a compound of significant interest in immunological research due to its role as a hapten. This article explores its biological activity, mechanisms of action, and applications in immunology, supported by relevant data and case studies.

- IUPAC Name: 2-(4-hydroxy-3-iodo-5-nitrophenyl)acetic acid

- Molecular Formula: C₈H₆INO₅

- Molecular Weight: 323.04 g/mol

- CAS Number: 2646-51-7

The exact mechanism of action for this compound remains largely unexplored. However, it is known to act as a hapten, which means it can elicit an immune response when conjugated to a larger carrier protein. This property allows NIP to be utilized in various immunological assays and studies.

Biological Activity

- Immunogenicity : NIP has been shown to induce antibody production when conjugated with proteins such as ovalbumin or bovine serum albumin (BSA). Studies indicate that immunization with NIP-protein conjugates results in the production of specific antibodies against the hapten .

- Antigenicity : As an antigen, NIP can bind to specific antibodies, leading to measurable immune responses. The binding affinity and specificity are influenced by the structure of the conjugate and the immunization protocol used .

- Competitive Inhibition : Research indicates that NIP can competitively inhibit the binding of related compounds, suggesting that the iodine atom in NIP plays a crucial role in its interaction with antibodies .

Study 1: Immunization Protocols

A study investigated the efficiency of various immunization protocols using NIP-conjugates. It was found that alum-precipitated conjugates mixed with pertussis provided the most robust immune response compared to other methods .

Study 2: Antibody Production

In another investigation, mice immunized with NIP-BSA produced detectable antibody levels at concentrations as low as approximately 0.001 μg/mouse. This sensitivity highlights the potential of NIP in generating strong immune responses even at low doses .

Study 3: B-cell Activation

Research has shown that low-valency antigens like NIP can trigger B-cell activation through clustering mechanisms that enhance receptor signaling pathways. This finding provides insights into how structural diversity among antigens influences immune recognition and response .

Data Table: Summary of Biological Activities

Scientific Research Applications

2.1. Antigenicity and Immune Response

NIP has been extensively studied for its role as an antigen in immunological research. Its ability to trigger immune responses makes it valuable for:

- Vaccine Development: NIP-conjugates are used in vaccine formulations to enhance immunogenicity. Studies show that mice immunized with NIP-protein conjugates exhibit strong antibody responses, even at low doses (approximately 0.001 μg/mouse) .

- Antibody Production: NIP has been shown to stimulate the production of antibodies against various proteins when conjugated appropriately. For instance, conjugates with chicken serum globulin or bovine serum albumin have demonstrated effective primary and secondary immune responses .

2.2. B-cell Activation Studies

Research indicates that low-valency antigens like NIP can activate B-cells through receptor clustering mechanisms that enhance signaling pathways . This finding is pivotal for understanding how structural variations among antigens influence immune recognition and response.

3.1. Immunization Protocols

A study involving CBA mice demonstrated that immunization with NIP-conjugates mixed with adjuvants like alum resulted in efficient antibody production . The use of different carriers (e.g., ovalbumin vs. bovine serum albumin) showed varying levels of sensitivity in eliciting immune responses.

3.2. Competitive Inhibition Studies

Secondary stimulation experiments revealed that the presence of competitive inhibitors like NIP—aminocap could significantly affect the immune response generated by NIP-conjugates . This highlights the importance of understanding hapten-carrier interactions in designing effective immunogens.

Table 1: Summary of Biological Activities of NIP-Conjugates

| Study Focus | Findings |

|---|---|

| Antibody Production | Detectable levels at low doses (0.001 μg/mouse) |

| B-cell Activation | Triggered by clustering mechanisms |

| Immunization Efficiency | Higher responses with alum-precipitated conjugates |

Table 2: Comparative Analysis of Carrier Proteins Used with NIP

| Carrier Protein | Immunization Method | Antibody Response Level |

|---|---|---|

| Ovalbumin | Mixed with alum | High |

| Bovine Serum Albumin | Complete Freund's adjuvant | Moderate |

| Chicken Serum Globulin | Alum precipitated | Very High |

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Observations:

Halogen vs. Alkoxy Substitution: The iodine atom in the parent compound increases molecular weight by ~126 g/mol compared to non-iodinated analogs (e.g., 2-(4-Hydroxy-3-nitrophenyl)acetic acid) and enhances lipophilicity, which impacts membrane permeability in biological systems .

Methoxy Substitution : Replacing iodine with methoxy (-OCH₃) reduces steric bulk and increases solubility in polar solvents, as seen in 2-(4-Hydroxy-3-methoxy-5-nitrophenyl)acetic acid .

Immunological Studies :

- The iodine atom in this compound enhances its immunogenicity as a hapten, enabling strong antibody recognition in studies of B-cell and thyroid-derived antibodies . Non-iodinated analogs like 2-(4-Hydroxy-3-nitrophenyl)acetic acid show weaker antigenic responses due to reduced steric and electronic complexity.

Research Findings and Case Studies

- Immunological Role: In a 1966 study, this compound (NIP) elicited robust antibody responses when conjugated to carrier proteins, whereas analogs lacking iodine showed diminished immunogenicity .

- Solubility and Bioavailability : Methoxy-substituted derivatives exhibit improved aqueous solubility, making them preferable for in vitro assays compared to the lipophilic parent compound .

- Metabolic Stability: The iodine atom in the parent compound may slow metabolic degradation compared to non-halogenated analogs, as observed in blood metabolite profiling .

Preparation Methods

Starting Material Selection

The synthesis begins with 4-hydroxyphenylacetic acid (CAS 156-38-7), a commercially available precursor. This compound provides the foundational phenolic hydroxyl group at position 4 and the acetic acid side chain.

Nitration at Position 5

Nitration introduces the nitro group para to the existing hydroxyl group. Using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C, the electrophilic nitronium ion (NO₂⁺) targets the electron-rich para position relative to the hydroxyl group. The reaction is quenched with ice to prevent over-nitration.

Key Conditions

-

Reagents : HNO₃ (90%), H₂SO₄ (98%)

-

Temperature : 0–5°C (prevents polysubstitution)

-

Reaction Time : 2–4 hours

Iodination at Position 3

Electrophilic iodination employs iodine monochloride (ICl) in glacial acetic acid . The nitro group (meta-directing) and hydroxyl group (ortho/para-directing) synergistically direct iodination to position 3. The reaction mixture is stirred at 50°C for 6–8 hours, with progress monitored via thin-layer chromatography (TLC).

Key Conditions

-

Reagents : ICl (1.2 equiv), acetic acid

-

Temperature : 50°C

-

pH Control : Maintained at 2–3 using sodium acetate buffer

Purification and Isolation

Crude product purification involves recrystallization from an ethanol-water (7:3 v/v) mixture, yielding pale-yellow crystals. For higher purity (>98%), preparative HPLC with a C18 column and a gradient of 0.1% trifluoroacetic acid (TFA) in acetonitrile/water is employed.

Analytical Characterization

Post-synthesis validation ensures structural fidelity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (DMSO-d₆) :

-

Aromatic protons: δ 7.8–8.2 ppm (doublet for H-2 and H-6, integrating to 2H).

-

Acetic acid side chain: δ 3.6–4.0 ppm (singlet, 2H).

-

-

¹³C NMR :

-

Carboxylic acid carbon: δ 172.5 ppm.

-

Nitro-substituted carbon: δ 148.2 ppm.

-

Infrared (IR) Spectroscopy

-

C=O stretch : 1700 cm⁻¹ (carboxylic acid).

-

NO₂ asymmetric stretch : 1530 cm⁻¹.

-

C–I stretch : 650 cm⁻¹.

Mass Spectrometry

Critical Process Considerations

Protecting Group Strategy

To prevent side reactions during nitration and iodination, the carboxylic acid group is often protected as a methyl ester using diazomethane or methanol/H₂SO₄ . Deprotection is achieved via hydrolysis with aqueous NaOH.

Competing Side Reactions

-

Nitro Group Reduction : Avoid exposure to reducing agents (e.g., Fe/HCl), which convert nitro to amine.

-

Iodine Displacement : Nucleophilic solvents (e.g., DMF) may displace iodine; acetic acid is preferred.

Scalability and Industrial Relevance

While lab-scale synthesis achieves yields of 60–70%, industrial production faces challenges:

-

Iodine Cost : Iodine monochloride is expensive; catalytic iodination methods are under investigation.

-

Waste Management : Neutralization of acidic byproducts requires careful handling to avoid environmental release.

Applications in Immunological Studies

NIP-hapten’s utility stems from its ability to conjugate proteins (e.g., ovalbumin) via its carboxylic acid group, forming immunogenic complexes. These conjugates elicit antibodies used in epitope mapping and affinity studies .

Q & A

Basic: What synthetic routes are available for (4-Hydroxy-3-iodo-5-nitrophenyl)acetic acid, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves sequential functionalization of a phenylacetic acid backbone. A plausible route includes:

Nitration : Introduce the nitro group at the 5-position using mixed nitric-sulfuric acid under controlled temperature (0–5°C) to avoid over-nitration .

Iodination : Electrophilic iodination at the 3-position using iodine monochloride (ICl) in acetic acid, with careful pH monitoring to prevent side reactions .

Hydroxylation : Protect the acetic acid moiety (e.g., methyl ester), perform ortho-hydroxylation via directed metalation or hydroxyl group introduction, followed by deprotection .

Purification : Recrystallization in ethanol/water mixtures or preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) ensures >95% purity. Thin-layer chromatography (TLC) with silica gel and UV detection verifies intermediate steps .

Basic: What analytical techniques confirm the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR (DMSO-d6) identify aromatic protons (δ 7.8–8.2 ppm for nitro and iodo substituents) and the acetic acid side chain (δ 3.6–4.0 ppm) .

- IR Spectroscopy : Peaks at ~1700 cm (carboxylic acid C=O), 1530 cm (NO asymmetric stretch), and 650 cm (C–I) confirm functional groups .

- Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M-H] ion) and fragmentation patterns .

- X-ray Crystallography : Single-crystal analysis resolves spatial arrangement, particularly iodine/nitro group orientation .

Advanced: How do pH and temperature affect the stability of this compound in aqueous solutions?

Methodological Answer:

- pH Stability : The compound is stable at pH 4–6. At alkaline pH (>8), hydrolysis of the nitro or iodo group occurs, monitored via UV-Vis spectroscopy (λmax ~310 nm shifts upon degradation). Buffered solutions (e.g., acetate buffer, pH 5) are recommended for long-term storage .

- Thermal Stability : Thermal gravimetric analysis (TGA) shows decomposition >150°C. Short-term stability at 25°C is confirmed by HPLC retention time consistency over 72 hours .

Advanced: What mechanisms underlie its biological interactions, particularly with enzymes or receptors?

Methodological Answer:

- sEH Inhibition : Structural analogs (e.g., 3-cyano-4-nitrophenyl derivatives) inhibit soluble epoxide hydrolase (sEH) by competing with epoxide substrates. Activity is assayed via fluorescence-based enzymatic kits (e.g., hydrolysis of cyano(6-methoxy-naphthalen-2-yl)methyl trans-epoxysuccinate) .

- Receptor Binding : Nitro and iodo groups may interact with hydrophobic pockets in histamine or glutamate receptors. Radioligand displacement assays (e.g., H-labeled antagonists) quantify affinity .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles. Iodine residues can cause skin irritation; fume hoods are mandatory during synthesis .

- Spill Management : Neutralize with sodium bicarbonate, absorb with vermiculite, and dispose as halogenated waste .

- Storage : In amber vials at –20°C under inert gas (N) to prevent photodegradation and oxidation .

Advanced: How can contradictory data on its biological activity be resolved?

Methodological Answer:

- Assay Validation : Cross-validate using orthogonal methods (e.g., enzyme activity assays vs. cellular viability assays). For example, discrepancies in IC50 values may arise from off-target effects in cell-based models .

- Metabolite Screening : LC-MS/MS identifies degradation products (e.g., de-iodinated or reduced nitro groups) that may interfere with activity .

Basic: What solvents are optimal for solubilizing this compound in in vitro studies?

Methodological Answer:

- Polar Solvents : DMSO (10–50 mM stock solutions) or ethanol (5–20 mM) are preferred. Aqueous solubility is enhanced at pH 7.4 using cyclodextrin derivatives (e.g., β-cyclodextrin at 5% w/v) .

- Avoid : Chlorinated solvents (e.g., chloroform) may displace iodine via nucleophilic substitution .

Advanced: What are the degradation pathways under UV exposure or enzymatic conditions?

Methodological Answer:

- Photodegradation : UV-Vis irradiation (254 nm) induces nitro group reduction to amine, confirmed by LC-MS (m/z shift –46 Da). Use light-protected containers .

- Enzymatic Hydrolysis : Esterases or peroxidases may cleave the acetic acid moiety. Incubate with liver microsomes (e.g., rat S9 fraction) and track metabolites via time-resolved NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.